4,10-Aromadendranediol

Übersicht

Beschreibung

4,10-Aromadendranediol is a natural sesquiterpene alcohol isolated from the dried twigs of the Baccharis gaudichaudiana plant. This compound has garnered significant attention due to its ability to promote neurite outgrowth in neuronal cells, making it a promising candidate for the treatment of brain diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,10-Aromadendranediol can be synthesized through the extraction and concentration of acetone medicinal extracts from soft coral. The process involves several steps, including the isolation and purification of the compound from the plant material .

Industrial Production Methods

The industrial production of this compound typically involves large-scale extraction from Baccharis gaudichaudiana. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

4,10-Aromadendranediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

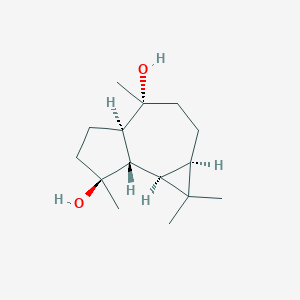

4,10-Aromadendranediol is classified as a tricyclic sesquiterpene. Its unique structure allows it to interact with biological systems in ways that can promote cellular processes such as neurite outgrowth. The compound's chemical formula is , and its structural characteristics are crucial for its biological activity.

Neurobiological Applications

Induction of Neuritogenesis

Recent studies have highlighted the potential of this compound in promoting neurite outgrowth in neuronal cells. This property is particularly valuable for developing treatments for neurodegenerative diseases and brain injuries.

- In vitro Studies : Research demonstrated that this compound significantly enhances neurite outgrowth in NGF-treated PC12 cells and N1E115 neuronal cells. The compound was shown to activate the ERK signaling pathway, which is critical for neuronal differentiation and survival .

- Mechanism of Action : The activation of the ERK pathway leads to increased expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) and GAP-43, which are essential for neuronal growth and plasticity .

Pharmacological Applications

Potential Therapeutic Uses

The pharmacological properties of this compound suggest its potential in treating various neurological disorders:

- Neuroprotection : By promoting neurite outgrowth, this compound may contribute to neuroprotection in conditions like stroke or traumatic brain injury .

- Antidiabetic Effects : Traditional uses of Baccharis gaudichaudiana include treating diabetes, indicating that this compound may possess metabolic regulatory effects .

Neurite Outgrowth Induction Study

A study conducted on PC12 cells established that treatment with this compound at concentrations ranging from 1 to 10 µmol/L resulted in a significant increase in neurite length and branching:

| Concentration (µmol/L) | Average Neurite Length (µm) | Number of Neurites per Soma |

|---|---|---|

| 1 | 45 | 3 |

| 5 | 60 | 5 |

| 10 | 75 | 7 |

This data indicates a dose-dependent response that underscores the compound's effectiveness in enhancing neuronal growth .

Neuroprotective Effects Against Oxygen Glucose Deprivation

In another study focusing on oxygen-glucose deprivation (OGD), pretreatment with this compound significantly improved cell survival rates and reduced apoptosis markers in neuronal cultures:

| Treatment | Cell Viability (%) | Apoptosis Markers (Caspase-3 Activity) |

|---|---|---|

| Control | 40 | High |

| OGD Only | 20 | Very High |

| OGD + ARDD (10 µmol/L) | 70 | Low |

These findings suggest that the compound not only promotes growth but also protects neurons under stress conditions .

Wirkmechanismus

4,10-Aromadendranediol exerts its effects through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. This activation leads to the phosphorylation of ERK1/2 and downstream targets such as glycogen synthase kinase 3 beta (GSK-3β), which subsequently induces the expression of β-catenin and up-regulates the gene expression of Wnt ligands . These molecular events promote neurite outgrowth and neuronal differentiation, contributing to the compound’s therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aromadendrane-4β,10α-diol: Another sesquiterpene alcohol with similar neurite outgrowth-promoting properties.

Edaravone: A neuroprotective agent used in the treatment of neurological disorders.

Uniqueness

4,10-Aromadendranediol is unique due to its specific activation of the ERK signaling pathway, which distinguishes it from other similar compounds. Its ability to significantly enhance neurite outgrowth and neuronal differentiation makes it a promising candidate for therapeutic applications in brain diseases .

Biologische Aktivität

4,10-Aromadendranediol (ARDD) is a natural product isolated from the plant Baccharis gaudichaudiana, known for its diverse biological activities, particularly in neuroprotection and anti-cancer properties. This article provides a comprehensive overview of the biological activity of ARDD, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound is classified as a sesquiterpenoid, characterized by its unique bicyclic structure. The compound has been shown to possess various stereoisomers, which may influence its biological activity. The structural formula is represented as follows:

1. Neuroprotective Effects

ARDD has demonstrated significant neuroprotective effects, particularly in promoting neurite outgrowth in neuronal cells. Research indicates that ARDD activates the ERK signaling pathway, which is crucial for neuronal differentiation and survival.

- Study Findings :

Table 1: Effects of ARDD on Neurite Outgrowth

| Concentration (μmol/L) | Neurite Length (μm) | Neurite Count |

|---|---|---|

| 1 | Increased | Increased |

| 5 | Significantly Increased | Increased |

| 10 | Significantly Increased | Increased |

2. Cytotoxicity Against Cancer Cells

ARDD exhibits cytotoxic properties against various cancer cell lines. It has been evaluated for its potential as an anti-cancer agent through in vitro studies.

- Cytotoxicity Data :

Table 2: IC50 Values of ARDD Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.40 |

| B16F10 | 17.51 |

| MCF-7 | Not Determined |

| HeLa | Not Determined |

| U87 | Not Determined |

3. Anti-inflammatory Activity

ARDD has also shown promise in anti-inflammatory applications. Studies indicate that it can inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

- Results :

Mechanistic Insights

The biological activities of ARDD can be attributed to its ability to modulate key signaling pathways:

- ERK Pathway Activation : The activation of the ERK pathway leads to increased phosphorylation of ERK1/2 and downstream targets such as GSK-3β, which are critical for neuronal growth and survival.

- Wnt/β-Catenin Pathway : ARDD also influences the Wnt signaling pathway by up-regulating β-catenin expression and Wnt ligands, further promoting neurite outgrowth .

Case Study: Neuroprotection in Ischemic Conditions

In a model subjected to oxygen-glucose deprivation (OGD), pretreatment with ARDD significantly enhanced ERK1/2 phosphorylation and neurite outgrowth, suggesting its potential therapeutic role in ischemic brain injuries .

Q & A

Basic Research Questions

Q. What are the chemical structure and natural sources of 4,10-Aromadendranediol?

- Answer : this compound (C15H26O2) is a bicyclic sesquiterpene diol with two stereoisomers: (+)-4β,10α-aromadendranediol ([α]D<sup>20</sup> = +13.05° in CHCl3) and 4α,10α-aromadendranediol, both isolated from the soft coral Lobophytum sp. . It is also derived from Baccharis gaudichaudiana, a plant traditionally used for diabetes and gastrointestinal ailments .

Q. What is the primary pharmacological activity of this compound in neuronal research?

- Answer : The compound exhibits neurite outgrowth-inducing activity in neuronal cells, a critical mechanism for neuroregeneration. This activity is dose-dependent, with efficacy observed at concentrations as low as 10 μM in vitro .

Advanced Research Questions

Q. How can researchers validate the role of the ERK pathway in this compound-induced neuritogenesis?

- Answer : Experimental validation requires:

- Pharmacological inhibition : Co-treatment with ERK inhibitors (e.g., PD98059) to block neurite outgrowth .

- Western blotting : Measure phosphorylated ERK (p-ERK) levels post-treatment to confirm pathway activation .

- Control groups : Include positive controls (e.g., nerve growth factor, NGF) and solvent controls (DMSO < 0.1%) to rule out non-specific effects .

Q. What experimental models are suitable for assessing this compound’s neuroregenerative potential?

- Answer :

- Primary neuronal cultures : Isolated rat hippocampal or cortical neurons treated with the compound for 24–48 hours, followed by immunostaining for βIII-tubulin to quantify neurite length .

- Injury models : Traumatic brain injury (TBI) or stroke models in rodents, with post-injury administration to evaluate functional recovery and histological changes .

Q. How do stereochemical variations (e.g., 4α vs. 4β configurations) influence bioactivity?

- Answer : Current evidence identifies distinct stereoisomers (4α,10α and 4β,10α) but does not clarify their differential activity. To address this:

- Comparative assays : Test isolated isomers in parallel using neurite outgrowth assays .

- Molecular docking : Predict binding affinities to ERK or related targets to explain potency differences .

Q. What are the limitations of current data on this compound’s mechanism?

- Answer : Key gaps include:

- Downstream targets : While ERK activation is established, downstream effectors (e.g., CREB, Elk-1) remain uncharacterized .

- Cross-talk with other pathways : Potential interactions with Wnt/β-catenin or PI3K/Akt pathways, often implicated in neuroregeneration, are unexplored .

- In vivo pharmacokinetics : No data on blood-brain barrier penetration or metabolic stability in animal models .

Q. Methodological Considerations

Q. How should researchers address batch-to-batch variability in natural product isolation?

- Answer :

- Standardized extraction : Use HPLC or GC-MS to quantify this compound purity (>98%) and confirm structural integrity via NMR .

- Bioactivity normalization : Adjust dosing based on batch-specific EC50 values from preliminary neurite outgrowth assays .

Q. What statistical approaches are recommended for analyzing neurite outgrowth data?

- Answer :

- Parametric tests : Use one-way ANOVA with post-hoc Tukey tests for multiple comparisons of neurite length across treatment groups .

- Dose-response modeling : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50 and efficacy .

- Power analysis : Determine sample size (n ≥ 3 biological replicates) to ensure statistical robustness .

Q. Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported bioactivity across studies?

- Answer : Potential factors include:

- Cell type specificity : Neuronal vs. non-neuronal cell lines may show divergent responses .

- Solvent effects : Ensure DMSO concentrations are consistent (<0.1%) to avoid cytotoxicity .

- Compound stability : Verify storage conditions (-20°C for powder, -80°C for DMSO solutions) to prevent degradation .

Q. Tables

Table 1 : Key Pharmacological Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 238.37 g/mol | |

| Purity (Commercial) | >98% | |

| EC50 (Neurite Outgrowth) | ~10 μM | |

| Primary Mechanism | ERK pathway activation |

Eigenschaften

IUPAC Name |

(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNPMJOWAWGIMM-HTKHVQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127890 | |

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70051-38-6 | |

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70051-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.